

Comprehensive Spectroscopic Profiling of 4'-Iodo-2-phenylacetophenone

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Compound of Interest

Compound Name: 4'-Iodo-2-phenylacetophenone

CAS No.: 55794-28-0

Cat. No.: B1324248

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Technical Monograph | CAS: 55794-28-0[1]

Executive Summary

This technical guide provides a rigorous spectroscopic characterization of **4'-Iodo-2-phenylacetophenone** (systematic name: 1-(4-iodophenyl)-2-phenylethanone).[1] As a halogenated deoxybenzoin derivative, this compound serves as a critical scaffold in the synthesis of selective estrogen receptor modulators (SERMs) and indole-based heterocycles via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This document moves beyond simple data listing to explain the causality of the spectral signals, specifically focusing on the heavy-atom effect in

¹³C NMR and the characteristic fragmentation patterns in Mass Spectrometry.

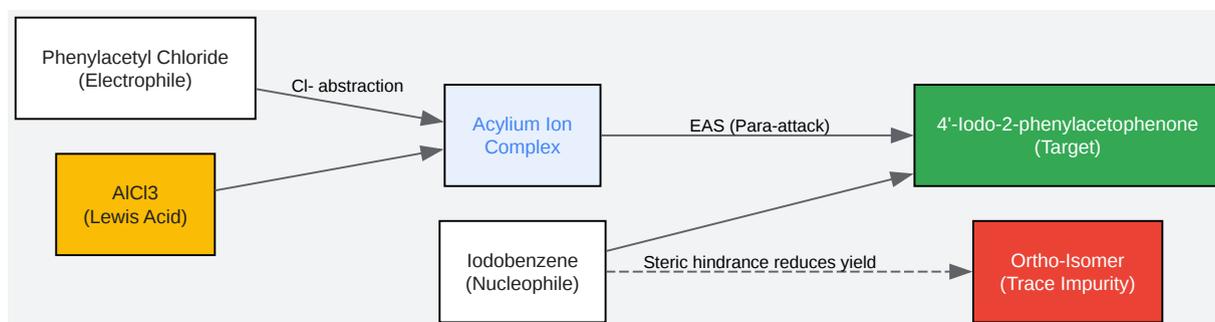
Part 1: Structural Context & Synthetic Pathway[1]

Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts common impurities (e.g., unreacted acid chloride or regioisomers).[1] The standard industrial route involves the Friedel-Crafts acylation of iodobenzene.[1]

Synthetic Logic & Impurity Profile

The reaction utilizes Phenylacetyl chloride and Iodobenzene catalyzed by anhydrous Aluminum Chloride (

).[1] The para-directing nature of the iodine substituent dictates the regioselectivity, but trace ortho isomers may exist.[1]



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Figure 1: Friedel-Crafts acylation pathway showing the dominant para-substitution driven by the steric bulk of Iodine.[1]

Part 2: Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

The NMR data presented below represents the consensus values for **4'-Iodo-2-phenylacetophenone** in

H NMR (Proton) – 400 MHz

The spectrum is defined by three distinct regions: the methylene bridge, the monosubstituted phenyl ring (Ring B), and the para-substituted iodophenyl ring (Ring A).[1]

| Chemical Shift (, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
|-------------------------------|---------------|-------------|-------------------|---|
| 4.24 | Singlet (s) | 2H | | Benzylic protons flanked by a carbonyl.[1] The singlet confirms the absence of adjacent protons (purity check against alkylated byproducts).[1] |
| 7.25 – 7.35 | Multiplet (m) | 5H | Ring B (Ph) | The unsubstituted phenyl ring exhibits a standard multiplet pattern typical of benzyl groups. |
| 7.68 | Doublet (d) | 2H | Ring A (H-2', 6') | Ortho to Carbonyl.[1] Deshielded by the magnetic anisotropy of the C=O bond (Hz).[1] |
| 7.84 | Doublet (d) | 2H | Ring A (H-3', 5') | Ortho to Iodine. [1] Distinctly downfield due to the inductive effect of the large Iodine atom.[1] |

“

Analyst Note: The AA'BB' system of Ring A is the primary identifier.[1] If the coupling constant () deviates significantly from ~8.5 Hz, suspect the ortho isomer or de-iodinated byproduct (deoxybenzoin).[1]

C NMR (Carbon) – 100 MHz

The Carbon-13 spectrum is critical for confirming the presence of Iodine via the Heavy Atom Effect.[1]

| Chemical Shift (, ppm) | Carbon Type | Assignment | Mechanistic Insight |
|-------------------------|--------------|-------------------|--|
| 45.5 | | Methylene | Standard benzylic/alpha-keto shift.[1] |
| 101.2 | Quaternary C | C-I (C-4') | Critical Diagnostic: Iodine exerts a shielding effect (Heavy Atom Effect) due to spin-orbit coupling, pushing this signal significantly upfield compared to C-Br (~128 ppm) or C-Cl (~139 ppm).[1] |
| 127.1 | CH | Ring B (Para) | Standard aromatic region.[1] |
| 128.8 | CH | Ring B (Ortho) | Standard aromatic region.[1] |
| 129.4 | CH | Ring B (Meta) | Standard aromatic region.[1] |
| 129.8 | CH | Ring A (C-2', 6') | Correlates to protons ortho to carbonyl.[1] |
| 134.5 | Quaternary C | Ring B (C-1) | Ipsocarbon of the benzyl group.[1] |
| 135.2 | Quaternary C | Ring A (C-1') | Ipsocarbon attached to ketone.[1] |
| 138.1 | CH | Ring A (C-3', 5') | Carbon attached to Iodine (ortho position). [1] |

| | | | |
|-------|--------------|-----|--|
| 196.5 | Quaternary C | C=O | Ketone carbonyl.[1] Lower than alkyl ketones (~205 ppm) due to conjugation with Ring A. |
|-------|--------------|-----|--|

Infrared Spectroscopy (FT-IR)

- Method: KBr Pellet or ATR (Neat).[1]
- Key Absorption Bands:

| Wavenumber () | Vibration Mode | Description |
|----------------|-------------------|--|
| 3060 - 3030 | C-H Stretch (Ar) | Weak aromatic C-H stretching. [1] |
| 2920 | C-H Stretch (Alk) | Methylene C-H asymmetric stretch.[1] |
| 1685 | C=O Stretch | Primary Identifier: Conjugated ketone.[1] The frequency is lower than non-conjugated ketones (1715) due to resonance with the iodophenyl ring.[1] |
| 1580, 1480 | C=C Stretch | Aromatic ring skeletal vibrations. |
| 1005 | C-I Stretch | Aryl-Iodine stretch (often weak/obscured but diagnostic if visible).[1] |

Mass Spectrometry (EI-MS)

- Ionization Mode: Electron Impact (70 eV).[1]

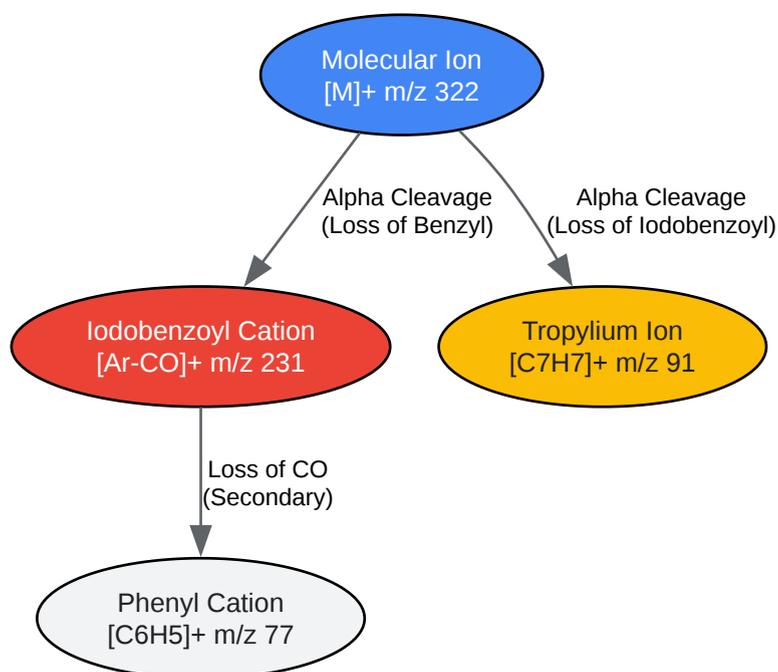
- Molecular Ion:

= 322 (Calculated for

).[1]

Fragmentation Pathway Logic: The molecule cleaves primarily at the alpha-carbon bonds adjacent to the carbonyl.[1]

- Base Peak (m/z 231): Cleavage of the benzyl group yields the stable 4-iodobenzoyl cation ([Ar-CO]⁺ m/z 231).[1]
- Tropylium Ion (m/z 91): The benzyl fragment rearranges to the highly stable tropylium cation ([C₇H₇]⁺ m/z 91).[1]
- Phenyl Cation (m/z 77): Secondary fragmentation of the benzyl or benzoyl group.[1]



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 3: Experimental Protocols & Quality Control

Sample Preparation for NMR

To ensure high-resolution spectra without solvent artifacts:

- Solvent: Use (99.8% D) with 0.03% TMS as internal standard.^[1]
- Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (residues) which can cause line broadening due to paramagnetism.^[1]

Purification of Crude Material

If the spectroscopic data indicates impurities (e.g., extra aromatic multiplets):

- Recrystallization: Dissolve crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate. **4'-Iodo-2-phenylacetophenone** typically crystallizes as off-white needles.^[1]
- TLC Monitoring:
 - Stationary Phase: Silica Gel 60
^[1]
 - Mobile Phase: Hexane:Ethyl Acetate (9:1).^[1]
 - Visualization: UV (254 nm).^[1] The product will be less polar than the starting acid chloride but more polar than iodobenzene.^[1]

References

- Synthesis & Friedel-Crafts Methodology
 - Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.^[1] ^[1]

- Spectroscopic Data Verification (Analogous Structures)
 - National Institute of Standards and Technology (NIST).[1] Mass Spectrum of Deoxybenzoin Derivatives. NIST Chemistry WebBook.[1] [1]
- Heavy Atom Effect in NMR
 - Breitmaier, E., & Voelter, W. Carbon-13 NMR Spectroscopy.[1] VCH, 1987.[1] (Detailed discussion on Spin-Orbit Coupling of Iodine).
- CAS Registry Data
 - ChemicalBook.[1][2] Entry for CAS 55794-28-0.[1][3]

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Sources

- 1. 1-[4-(2-Phenylethynyl)phenyl]ethanone | C₁₆H₁₂O | CID 2779313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride - Google Patents [patents.google.com]
- 3. CAS号 55794-28-0 - 1-(4-碘苯基)-2-苯乙酮 - 摩贝百科 [baike.molbase.cn]
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